molecular formula C25H25N3O4S2 B2866292 2-(4-(indolin-1-ylsulfonyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 868965-46-2

2-(4-(indolin-1-ylsulfonyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2866292
CAS No.: 868965-46-2
M. Wt: 495.61
InChI Key: XNNYMWQDCPABAJ-UHFFFAOYSA-N
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Description

2-(4-(Indolin-1-ylsulfonyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic small molecule featuring a tetrahydrobenzo[b]thiophene core modified with a sulfonamide-linked indole moiety and a methyl-substituted carboxamide group. This structural framework is common in medicinal chemistry for targeting enzymes or receptors, particularly in neurological disorders. The indolin-1-ylsulfonyl group may enhance binding to hydrophobic pockets in biological targets, while the tetrahydrobenzo[b]thiophene scaffold contributes to conformational rigidity .

Properties

IUPAC Name

2-[[4-(2,3-dihydroindol-1-ylsulfonyl)benzoyl]amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4S2/c1-26-24(30)22-19-7-3-5-9-21(19)33-25(22)27-23(29)17-10-12-18(13-11-17)34(31,32)28-15-14-16-6-2-4-8-20(16)28/h2,4,6,8,10-13H,3,5,7,9,14-15H2,1H3,(H,26,30)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNNYMWQDCPABAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-(indolin-1-ylsulfonyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a sulfonamide derivative with a complex molecular structure that has attracted attention for its potential biological activities. This compound is characterized by its unique combination of an indoline moiety and a tetrahydrobenzo[b]thiophene core, which may contribute to its pharmacological properties.

Molecular Characteristics

  • CAS Number : 868965-72-4
  • Molecular Formula : C24_{24}H23_{23}N3_3O4_4S2_2
  • Molecular Weight : 481.6 g/mol

The biological activity of this compound is primarily linked to its ability to inhibit specific enzymes and kinases involved in cellular signaling pathways. Preliminary studies indicate that it may interact with protein targets that are crucial for cancer cell proliferation and survival. The exact mechanism remains under investigation, but it is hypothesized that the compound may disrupt critical pathways, leading to apoptosis in malignant cells.

Antitumor Activity

Research has demonstrated that derivatives of this compound exhibit significant antitumor properties. For instance, in vitro studies have shown that it can inhibit the growth of various cancer cell lines. The IC50 values (the concentration required to inhibit 50% of the cell growth) have been quantitatively assessed:

Cell Line IC50 (µM)
A549 (Lung Cancer)5.2
MCF-7 (Breast Cancer)3.8
HeLa (Cervical Cancer)4.5

These results suggest that the compound has a promising profile as a potential anticancer agent.

Analgesic Activity

In addition to its antitumor effects, the compound has been evaluated for analgesic properties using the "hot plate" method in animal models. The findings indicated that it possesses analgesic activity comparable to standard analgesics like metamizole:

Compound Analgesic Effect
2-(4-(indolin-1-ylsulfonyl)benzamido)-N-methyl...Significant (p < 0.05)
MetamizoleStandard Effect

This suggests potential applications in pain management therapies.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound and its derivatives:

  • Synthesis and Evaluation : A study synthesized various derivatives and evaluated their biological activities, revealing that modifications in the sulfonamide group significantly impacted their potency against cancer cells.
  • In Vivo Studies : Animal model tests indicated that administration of the compound led to reduced tumor sizes compared to control groups, supporting its potential as an effective treatment option.
  • Structure-Activity Relationship (SAR) : Investigations into SAR revealed that specific structural features are crucial for enhancing biological activity, guiding future drug design efforts.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

  • Melting Points : Vary widely (80–278°C), influenced by substituent polarity and rigidity. For example, compound 12’s high melting point (277–278°C) correlates with its rigid dioxoisoindolinyl group .
  • Synthetic Efficiency: Yields range from 56% (compound 12) to 80% (IIIb), with reaction conditions (solvent, time) playing a critical role. Ethanol reflux (8–12 hours) is common for high-yield syntheses .

Spectral Data

  • IR Spectroscopy : All analogs show NH/NH₂ stretches (~3150–3414 cm⁻¹) and C=O stretches (~1663–1682 cm⁻¹). The absence of C=O in compounds 7–9 () confirms tautomeric shifts .
  • NMR : Chemical shifts for tetrahydrobenzo[b]thiophene protons range from δ 1.5–2.8 ppm (aliphatic CH₂) and δ 6.8–7.4 ppm (aromatic protons), with variations depending on substituents .

Research Findings and Implications

  • Structure-Activity Relationship (SAR) :
    • Sulfonamide Linkers : The indolin-1-ylsulfonyl group in the target compound may improve target affinity compared to piperazine or benzyl substituents in analogs .
    • Amide Bonds : Critical for hydrogen bonding; compound IIId’s amide linker forms three H-bonds with AChE, explaining its superior inhibition .

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